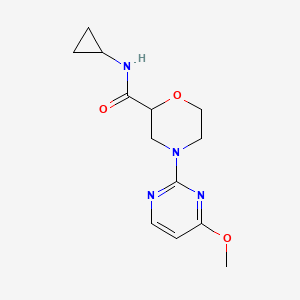![molecular formula C19H20FN3O2 B15114760 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine](/img/structure/B15114760.png)
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often require the use of Lewis acids or other catalysts to facilitate the formation of the pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Wirkmechanismus
The mechanism of action of 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: The parent compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyrimidine: A similar heterocyclic compound with nitrogen atoms at the 1 and 3 positions.
Pyrazine: Another similar compound with nitrogen atoms at the 1 and 4 positions.
Uniqueness
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine is unique due to its specific substitution pattern and the presence of both a cyclopropanecarbonyl group and a fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C19H20FN3O2 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
cyclopropyl-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C19H20FN3O2/c20-16-3-1-2-15(10-16)17-6-7-18(22-21-17)25-12-13-8-9-23(11-13)19(24)14-4-5-14/h1-3,6-7,10,13-14H,4-5,8-9,11-12H2 |
InChI-Schlüssel |
ABKNJDJOVFMSJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15114677.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B15114684.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B15114701.png)
![5-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B15114715.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114726.png)
![2-[5-(Pyridin-4-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B15114727.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114751.png)
![4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B15114752.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15114759.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15114767.png)
![3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15114774.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine](/img/structure/B15114781.png)
![1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B15114794.png)
